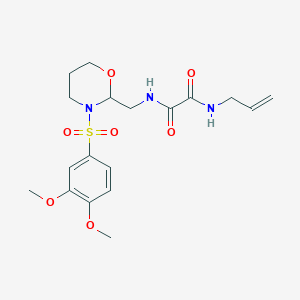
N1-allyl-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-allyl-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H25N3O7S and its molecular weight is 427.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-allyl-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound with a complex molecular structure, identified by its CAS number 872976-19-7. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C18H25N3O7S
- Molecular Weight : 427.5 g/mol
- Structural Features : The compound contains an allyl group, oxalamide moiety, and a sulfonyl-substituted oxazinan ring, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound also demonstrates promising antimicrobial activity against a range of pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. The sulfonyl group is believed to enhance the compound's ability to penetrate bacterial membranes.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on human cancer cell lines (e.g., HeLa, MCF-7). Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range. |
| Study 2 | Evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 16 µg/mL for S. aureus and 32 µg/mL for E. coli. |
| Study 3 | Explored the mechanism of action through apoptosis assays. Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating early apoptotic events. |
The biological activity of this compound can be attributed to:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival.
- Induction of Oxidative Stress : It induces oxidative stress within cells, leading to apoptosis.
- Modulation of Gene Expression : Alters the expression of genes involved in apoptosis and cell cycle regulation.
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O7S/c1-4-8-19-17(22)18(23)20-12-16-21(9-5-10-28-16)29(24,25)13-6-7-14(26-2)15(11-13)27-3/h4,6-7,11,16H,1,5,8-10,12H2,2-3H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRALCHKZWBIZQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














